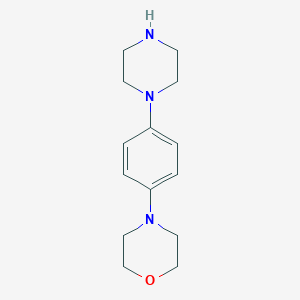

4-(4-Piperazin-1-ylphenyl)morpholine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(4-piperazin-1-ylphenyl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O/c1-3-14(17-9-11-18-12-10-17)4-2-13(1)16-7-5-15-6-8-16/h1-4,15H,5-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHMRTDTVSRLPCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC=C(C=C2)N3CCOCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80438968 | |

| Record name | 4-(4-piperazin-1-ylphenyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80438968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156605-79-7 | |

| Record name | 4-(4-piperazin-1-ylphenyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80438968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[4-(piperazin-1-yl)phenyl]morpholine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Methodologies for Structural Elucidation of Synthetic Products

The unambiguous confirmation of the chemical structure of newly synthesized compounds, such as 4-(4-piperazin-1-ylphenyl)morpholine and its analogues, is a critical step in chemical research. A combination of spectroscopic and analytical techniques is employed to provide a comprehensive characterization of the molecular architecture, ensuring the identity and purity of the final products. These methods include mass spectrometry, nuclear magnetic resonance spectroscopy, infrared spectroscopy, and X-ray crystallography.

Mass Spectrometry (MS)

Mass spectrometry is a fundamental technique for determining the molecular weight of a synthesized compound and confirming its elemental composition. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can confirm the molecular formula of the target molecule with great confidence. nih.govpreprints.org

In the analysis of piperazine (B1678402) and morpholine (B109124) derivatives, techniques such as Fourier transform-ion cyclotron resonance (FT-ICR) and Linear Trap Quadrupole (LTQ) mass spectrometry are utilized. nih.govpreprints.org These methods allow for the observation of the protonated molecular ion ([M+H]⁺), its isotopologues, and characteristic fragmentation patterns (MSⁿ spectra) that help to piece together the structure of the molecule. preprints.org For instance, the fragmentation of the piperazine or morpholine rings, or the cleavage of the bonds connecting the heterocyclic moieties to the phenyl ring, provides valuable structural information. researchgate.net

Table 1: Illustrative HRMS Data for a Morpholine Derivative

| Ion | Formula | Calculated m/z | Observed m/z | Error (ppm) |

| [M+H]⁺ | C₂₅H₃₇N₂O₂⁺ | 373.28495 | 373.28406 | 2.4 |

| [M+H+1]⁺ | C₂₄¹³CH₃₇N₂O₂⁺ | 374.28831 | 374.28757 | 2.0 |

| [M+H+2]⁺ | C₂₃¹³C₂H₃₇N₂O₂⁺ | 375.29166 | 375.29069 | 2.6 |

This table is representative of data obtained for morpholine analogues and demonstrates the high accuracy of FT-ICR MS in confirming elemental composition. Data adapted from studies on new morpholine derivatives. preprints.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. Both ¹H NMR and ¹³C NMR are routinely used to characterize this compound and its analogues. nih.govacs.org

¹H NMR: This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For a typical arylpiperazine morpholine structure, the ¹H NMR spectrum would show characteristic signals for the aromatic protons on the phenyl ring and distinct signals for the methylene (B1212753) protons (-CH₂-) of the piperazine and morpholine rings. nih.gov The integration of these signals corresponds to the number of protons, while their splitting patterns (e.g., singlet, doublet, triplet, multiplet) reveal neighboring protons.

¹³C NMR: This method provides information on the different carbon environments within the molecule. Each unique carbon atom gives a distinct signal. For analogues of this compound, signals corresponding to the aromatic carbons and the aliphatic carbons of the two heterocyclic rings are expected. rsc.org Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further distinguish between CH, CH₂, and CH₃ groups.

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are often employed to make unambiguous assignments of all proton and carbon signals, especially for more complex analogues. nih.gov

Table 2: Representative ¹H and ¹³C NMR Chemical Shift Data for Substituted Morpholine and Phenylpiperazine Moieties

| Moiety | Atom Type | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Morpholine | Hα (-CH₂-N-) | 2.88 - 3.02 (m) | 46.25 |

| Hβ (-CH₂-O-) | 3.62 - 3.67 (m) | 65.76 | |

| Phenylpiperazine | Ar-H | 7.00 - 7.90 (m) | 119.0 - 141.0 |

| Hα' (-CH₂-N-Ar) | 3.10 - 3.25 (m) | 48.0 - 51.0 | |

| Hβ' (-CH₂-N-) | 2.95 - 3.10 (m) | 48.0 - 51.0 |

Note: The chemical shifts are approximate ranges and can vary significantly based on the solvent and the specific substitution pattern of the analogue. Data compiled from representative studies on N-substituted morpholines and phenylpiperazines. nih.govrsc.orgresearchgate.net

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of an arylpiperazine morpholine derivative would exhibit characteristic absorption bands. For example, C-H stretching vibrations for the aromatic ring are typically observed around 3000-3100 cm⁻¹, while aliphatic C-H stretches for the morpholine and piperazine rings appear just below 3000 cm⁻¹. The C-N stretching of the amines and the C-O-C stretching of the ether in the morpholine ring also give rise to characteristic bands in the fingerprint region (typically 1000-1300 cm⁻¹). niscpr.res.in

X-ray Crystallography

For compounds that can be grown as single crystals, X-ray crystallography provides the definitive, three-dimensional structure in the solid state. researchgate.net This technique determines the precise bond lengths, bond angles, and conformation of the molecule, confirming the connectivity of the atoms and the stereochemistry. mdpi.com Structural analysis of related N-phenylpiperazine and morpholine compounds has revealed details such as the chair conformation of the heterocyclic rings and the relative orientation of the aryl group. mdpi.comresearchgate.net This method provides unequivocal proof of the synthesized structure.

Structure Activity Relationship Sar Investigations of 4 4 Piperazin 1 Ylphenyl Morpholine Derivatives

Elucidating Key Pharmacophores and Functional Groups for Biological Activity

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. For derivatives of 4-(4-Piperazin-1-ylphenyl)morpholine, the key pharmacophoric features can be attributed to its constituent parts: the arylpiperazine moiety and the morpholine (B109124) ring.

The Arylpiperazine Moiety : This is a well-established pharmacophore in medicinal chemistry, particularly for compounds targeting the central nervous system (CNS). researchgate.netnih.gov The basic nitrogen atom (typically the distal nitrogen of the piperazine (B1678402) ring) is often a critical feature, serving as a protonable center that can form ionic bonds or key hydrogen bond interactions with receptor targets. nih.gov The phenyl ring provides a hydrophobic scaffold that can engage in van der Waals, pi-pi, or hydrophobic interactions within a receptor's binding pocket. The piperazine ring itself acts as a versatile linker, and its conformational flexibility can be important for achieving an optimal binding orientation. scispace.com

In the combined this compound scaffold, these features work in concert. The piperazine nitrogen provides a key interaction point, the central phenyl ring offers a platform for hydrophobic interactions, and the morpholine ring introduces a polar feature that can enhance solubility and potentially form additional interactions with the biological target.

Impact of Substituent Variations on Potency and Selectivity

The biological activity of derivatives can be finely tuned by altering substituents on the core scaffold. Modifications can influence the molecule's electronic properties, steric profile, and conformational preferences, thereby affecting its affinity and selectivity for a given target.

The arrangement of substituents on the phenyl ring is critical. In many classes of arylpiperazine drugs, a para-substitution pattern on the phenyl ring, as seen in the parent compound, is optimal for activity. Changing the morpholine group to the meta or ortho position would significantly alter the spatial relationship between the piperazine and morpholine rings, likely impacting receptor binding.

Introducing stereocenters, for example by substituting the morpholine or piperazine rings, can lead to enantiomers with markedly different biological activities. Studies on related 1-substituted 4-(1,2-diphenylethyl)piperazine derivatives have shown that stereoisomers can possess profoundly different potencies and even different pharmacological effects (e.g., agonist versus antagonist activity). nih.gov For instance, the S-(+) enantiomers of certain derivatives displayed potent analgesic activity, while the R-(-) enantiomers exhibited narcotic antagonist properties. nih.gov This highlights the importance of three-dimensional structure in receptor recognition.

The electronic nature of substituents on the aryl ring can modulate the basicity (pKa) of the piperazine nitrogens and influence interactions with the target. Research on analogous scaffolds has shown a preference for electron-rich aromatic systems for certain biological targets. dndi.org For example, in a series of 4-azaindole-2-piperidine derivatives, electron-rich methoxy (B1213986) analogs showed higher potency, whereas electron-deficient cyano and pyridyl analogs were inactive. dndi.org

The following table, derived from SAR studies on a related series of 4-piperazin-1-yl-quinazoline inhibitors of the Platelet-Derived Growth Factor (PDGF) receptor, illustrates how systematic changes to an aryl substituent can impact biological activity. nih.gov While not direct derivatives of the subject compound, these findings provide valuable insights into how such modifications can affect potency.

| Compound | Substituent (R) on Aryl Ring | IC50 (nM) for PDGFR Phosphorylation |

|---|---|---|

| 1 | -H | 600 |

| 2 | 3-Cl | 300 |

| 3 | 4-Cl | 150 |

| 4 | 3-CH3 | 100 |

| 5 | 4-CH3 | 150 |

| 6 | 3-OCH3 | 100 |

| 7 | 4-OCH3 | 70 |

| 8 | 3,4-di-Cl | 300 |

Data is illustrative and adapted from a study on quinazoline-based inhibitors to demonstrate general SAR principles of arylpiperazine substituents. nih.gov

This data suggests that both the position and electronic nature of substituents are critical. For instance, electron-donating groups like methoxy at the para-position (Compound 7) resulted in the highest potency.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For classes of molecules like morpholine and piperazine derivatives, 3D-QSAR approaches have been particularly useful.

In a study on morpholine and 1,4-oxazepane (B1358080) derivatives as dopamine (B1211576) D4 receptor ligands, a 3D-QSAR analysis using the GRID/GOLPE methodology was performed. nih.gov This approach identifies specific regions around the aligned molecules where certain physicochemical properties are favorable or unfavorable for activity. The analysis revealed that steric and electronic fields around the benzene (B151609) rings and the aliphatic amine of the morpholine ring were crucial for binding affinity. nih.gov Such models can provide a deeper understanding of the SAR and guide the design of new, more potent analogs by predicting their activity before synthesis.

Conformational Analysis and Bioactive Conformation Identification

The "bioactive conformation" is the specific 3D shape the molecule adopts when it binds to its receptor. Identifying this conformation is a key goal of drug design. Computational methods, such as molecular docking and molecular dynamics simulations, are often employed to explore the possible conformations and predict how a ligand might bind. For arylpiperazine derivatives, the relative orientation of the aryl group with respect to the piperazine ring and any substituents is often a determining factor for activity. The flexibility of these molecules can be advantageous, allowing them to adapt to the shape of the binding site, but it can also present a challenge for rational drug design.

Pharmacological Modalities and Mechanistic Insights for 4 4 Piperazin 1 Ylphenyl Morpholine and Analogues

Antimicrobial Action Mechanisms (Antibacterial, Antifungal, Antiviral)

Derivatives of piperazine (B1678402) and morpholine (B109124) have demonstrated significant antimicrobial properties, positioning them as promising candidates for the development of new anti-infective agents to combat the challenge of antimicrobial resistance. preprints.orgnih.govapjhs.com Research has shown that these compounds possess a broad spectrum of activity against numerous Gram-positive and Gram-negative bacteria as well as various fungal species. preprints.orgnih.govnih.gov

One of the core antimicrobial mechanisms for this class of compounds involves the interference with essential microbial metabolic pathways. Analogues containing the morpholine ring are known to inhibit microbial protein synthesis. researchgate.net By targeting crucial enzymatic machinery responsible for translating genetic information into functional proteins, these compounds effectively halt microbial growth and proliferation. For instance, certain piperazinyl-quinoline derivatives have been shown to inhibit metabolic enzymes, which is a critical aspect of their antimicrobial effect. nih.gov The disruption of these metabolic processes starves the pathogen of essential components required for survival.

Beyond metabolic inhibition, these compounds can exert their antimicrobial effects by disrupting fundamental cellular structures and processes. Piperazine-based polymers, for example, have been shown to target the cytoplasmic membrane of bacteria. nih.gov This interaction compromises membrane integrity, leading to the leakage of vital intracellular components and ultimately resulting in cell death. nih.gov The presence of long alkyl chains in some derivatives enhances this activity by increasing the compound's lipophilicity, which facilitates the destruction of the microbial cell wall. researchgate.net

Antiviral activity has also been reported for piperazine analogues. Certain derivatives act as fusion inhibitors, targeting the conserved stem region of viral hemagglutinin, which is crucial for the virus's entry into host cells. This mechanism has shown efficacy against various strains of the influenza A virus. nih.gov

Table 1: Antibacterial Activity of Selected Piperazine and Morpholine Analogues

| Compound/Analogue | Bacterial Strain | Activity (MIC/MBC in µg/mL) |

|---|---|---|

| NPDM (A pleuromutilin (B8085454) derivative) | MRSA ATCC 43300 | MBC/MIC = 1 |

| Piperazinyl-quinoline hybrid (1a,b) | Staphylococcus aureus, Pseudomonas aeruginosa | MIC: 3.9–7.8 µM |

| Piperazinylquinoline (2a,b) | S. aureus, P. aeruginosa, E. coli | MIC: 3–12 µM |

| Morpholine derivative (4) | Carnobacterium maltaromaticum | MIC: 6.25 mg/ml |

| Morpholine derivative (5) | Carnobacterium maltaromaticum | MIC: 3.125 mg/ml |

Data sourced from multiple studies. preprints.orgnih.govmdpi.com

Antineoplastic and Antiproliferative Mechanisms

The piperazine and morpholine moieties are integral to the structure of numerous compounds investigated for cancer therapy. researchgate.netnih.govunipa.it Analogues of 4-(4-Piperazin-1-ylphenyl)morpholine have shown potent antiproliferative activity against a wide range of human cancer cell lines, including lung, breast, cervical, and colorectal cancers. nih.govnih.gov Their mechanism of action is often multifaceted, involving the modulation of the cell cycle and the induction of programmed cell death (apoptosis). nih.govresearchgate.net

A key strategy by which these compounds inhibit cancer cell growth is by inducing cell cycle arrest, which prevents the cells from progressing through the division process. researchgate.netresearchgate.net Studies on various analogues have shown that they can halt the cell cycle at different phases. For example, certain 2-(benzimidazol-2-yl)quinoxaline derivatives featuring piperazine substituents were found to cause cell cycle arrest in the S phase in human lung adenocarcinoma cells (A549). nih.gov Similarly, some 4-(piperazin-1-yl)quinolin-2(1H)-one derivatives were reported to arrest the cell cycle at the S phase in breast cancer cells. nih.gov Other studies have demonstrated that piperazine-1-carbodithioate derivatives can activate the G2/M checkpoint in colorectal cancer cells. nih.gov This disruption of the normal cell cycle progression ultimately inhibits the proliferation of malignant cells.

Inducing apoptosis is a primary goal of many anticancer therapies, and piperazine-morpholine derivatives have been shown to be effective in this regard. researchgate.net The apoptotic process initiated by these compounds is often caspase-dependent, involving the activation of key executioner enzymes like caspase-3. researchgate.netnih.gov

The mitochondrial pathway of apoptosis is frequently implicated. A naphthyridine derivative, 4-phenyl-2,7-di(piperazin-1-yl)-1,8-naphthyridine, was reported to increase mitochondrial outer membrane permeabilization (MOMP), leading to a loss of mitochondrial membrane potential (MMP) and the subsequent release of pro-apoptotic proteins. researchgate.netresearchgate.net Other research on 2-(benzimidazol-2-yl)quinoxalines confirmed that their cytotoxic effect is associated with the induction of mitochondrial apoptosis. nih.gov Furthermore, these compounds can modulate critical cancer signaling pathways. A novel piperazine derivative was found to induce apoptosis by inhibiting multiple signaling pathways, including the PI3K/AKT, Src family kinases, and BCR-ABL pathways, which are crucial for cancer cell survival and proliferation. researchgate.net

Table 2: Antiproliferative Activity of Selected Analogues

| Compound/Analogue | Cancer Cell Line | Activity (IC50/GI50) |

|---|---|---|

| 4-substituted-piperazine-1-carbodithioate (8f) | HCT-116 (Colorectal) | IC50: 1.58 µM |

| 4-substituted-piperazine-1-carbodithioate (8m) | HCT-116 (Colorectal) | IC50: 1.84 µM |

| 4-substituted-piperazine-1-carbodithioate (8q) | HCT-116 (Colorectal) | IC50: 1.47 µM |

| mriBIQ 13da/14da (Benzimidazolylquinoxaline) | A549 (Lung) | Comparable to Doxorubicin |

| Dihalogenated quinolinone derivative | T-47D (Breast) | IC50: 2.73 µM |

| Tetrazole-piperazinesulfonamide hybrid (7e) | SiHa (Cervical), MDA-MB-231 (Breast) | GI50 ≤ 0.2 µM |

Data sourced from multiple studies. nih.govnih.govnih.govresearchgate.net

Anti-inflammatory Mechanisms

Chronic inflammation is a key factor in the pathology of many diseases, and compounds with anti-inflammatory properties are of great therapeutic interest. nih.gov Piperazine and its derivatives have been shown to possess significant anti-inflammatory and anti-nociceptive effects. scispace.comresearchgate.netnih.gov

The mechanisms underlying these effects involve the modulation of the inflammatory response at multiple levels. In a carrageenan-induced paw edema model, a recognized test for acute inflammation, the piperazine derivative LQFM-008 was shown to reduce swelling. nih.gov Further investigation in a pleurisy model demonstrated that this compound could also reduce both inflammatory cell migration and protein exudation into the pleural cavity. nih.gov

At the molecular level, the anti-inflammatory action of these compounds can be linked to the inhibition of pro-inflammatory mediators. Certain flavone (B191248) derivatives containing a piperazine moiety were found to be potent inhibitors of the pro-inflammatory cytokines Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). scispace.com Additionally, some α,β-unsaturated amides known as piperlotines, which are structurally related, have shown excellent in vivo anti-inflammatory activity. scielo.org.mx The anti-inflammatory effects of some piperazine derivatives are also mediated through the serotonergic pathway. nih.gov

Antidiabetic Modulatory Mechanisms (e.g., Glucose Uptake Enhancement, Enzyme Inhibition)

The therapeutic potential of compounds containing piperazine and morpholine moieties in the context of diabetes mellitus has been explored through various mechanistic pathways. nih.govmdpi.com Research indicates that these scaffolds can influence glycemic control by enhancing glucose uptake and inhibiting key enzymes involved in carbohydrate metabolism and incretin (B1656795) hormone degradation. nih.govresearchgate.net

Investigations into aryl piperazines have shown their potential to promote glucose uptake, a critical process for maintaining blood glucose homeostasis. nih.gov One study highlighted an aryl piperazine compound that not only encouraged glucose uptake but also inhibited NADH:ubiquinone oxidoreductase. nih.gov These compounds demonstrated favorable pharmacokinetic profiles in preclinical studies, suggesting their potential as candidates for type 2 diabetes treatment. nih.gov

Enzyme inhibition is another significant mechanism through which piperazine and morpholine derivatives exert their antidiabetic effects. The primary targets identified in research are α-glucosidase and dipeptidyl peptidase-4 (DPP-4). nih.gov

α-Glucosidase Inhibition: This enzyme, located in the small intestine's brush border, is crucial for breaking down complex carbohydrates into absorbable monosaccharides. researchgate.net Its inhibition slows carbohydrate digestion, leading to a reduction in postprandial hyperglycemia. mdpi.com Numerous derivatives incorporating piperazine and/or morpholine have demonstrated potent α-glucosidase inhibitory activity. For instance, novel benzimidazole (B57391) derivatives featuring morpholine and piperazine structures have been reported as effective α-glucosidase inhibitors. nih.govmdpi.com In one study, the most effective compounds inhibited the enzyme by 63% and 99%. nih.gov Another series of N-methylmorpholine-substituted benzimidazolium salts also showed significant inhibitory potential against the α-glucosidase enzyme. mdpi.com Specifically, 1-benzyl-3-(2-((4-bromophenyl)amino)-2-oxoethyl)-2-(morpholinomethyl)-1H-benzo[d]imidazol-3-ium chloride was identified as a particularly potent inhibitor with an IC₅₀ value of 15 ± 0.030 µM, which is approximately four times more potent than the standard drug, acarbose (B1664774) (IC₅₀ = 58.8 ± 0.015 µM). mdpi.com Furthermore, studies on 4-(dimethylaminoalkyl)piperazine-1-carbodithioate derivatives revealed noncompetitive inhibition of yeast α-glucosidase, with the most potent compound, bearing a 4-chlorophenyl substitution, showing a Kᵢ of 5.75 μM. nih.govresearchgate.net

Dipeptidyl Peptidase-4 (DPP-4) Inhibition: DPP-4 is a serine protease that inactivates incretin hormones like glucagon-like peptide-1 (GLP-1). pensoft.netresearchgate.net By inhibiting DPP-4, the levels of active GLP-1 are increased, which in turn enhances insulin (B600854) secretion and suppresses glucagon (B607659) release in a glucose-dependent manner. pensoft.net Piperazine-derived compounds have been synthesized and evaluated as DPP-4 inhibitors. cabidigitallibrary.orgresearchgate.net A study on piperazine sulphonamide derivatives identified a promising compound that exhibited 27.32% inhibition of DPP-4 at a 10µmol L⁻¹ concentration and subsequently demonstrated a dose-dependent reduction in blood glucose levels in animal models. pensoft.netresearchgate.net Other research identified 1-(2-(4-(7-Chloro-4-quinolyl)piperazin-1-yl)acetyl)pyrrolidine as a potential DPP-4 inhibitor with moderate antihyperglycemic activity in preclinical models compared to the standard drug Sitagliptin. cabidigitallibrary.org Hybrid structures combining sulfonamide-1,3,5-triazine-thiazole with a morpholine moiety have also shown selective DPP-4 inhibition in vivo, leading to a blood glucose-lowering effect. nih.gov

Table 1: Antidiabetic Activity of Selected Piperazine and Morpholine Analogues

| Compound Class | Target Enzyme | Key Finding | Potency (IC₅₀ / Kᵢ) | Reference |

|---|---|---|---|---|

| N-methylmorpholine-substituted benzimidazolium salts | α-Glucosidase | Potent inhibition, approximately 4-fold higher than acarbose. | IC₅₀ = 15 ± 0.030 µM | mdpi.com |

| 4-(dimethylaminoalkyl)piperazine-1-carbodithioates | α-Glucosidase | Noncompetitive inhibition. | Kᵢ = 5.75 μM | nih.gov |

| Piperazine sulphonamide derivatives | DPP-4 | In vitro inhibition and in vivo blood glucose reduction. | 27.32% inhibition @ 10µmol L⁻¹ | pensoft.netresearchgate.net |

| Piperazine-derived constrained compounds | DPP-4 | Moderate antihyperglycemic activity in vivo. | Not specified | cabidigitallibrary.org |

| Aryl piperazines | Glucose Uptake | Promotes glucose uptake and inhibits NADH:ubiquinone oxidoreductase. | Not applicable | nih.gov |

Central Nervous System (CNS) Activity Modalities

The morpholine and piperazine scaffolds are valuable in the development of drugs targeting the central nervous system (CNS). nih.govsemanticscholar.org The physicochemical properties of the morpholine ring, such as its pKa value and flexible conformation, can help improve a molecule's blood-brain barrier permeability. nih.govsemanticscholar.org In CNS-active compounds, these rings can enhance potency, act as a scaffold to correctly orient other functional groups, and modulate pharmacokinetic properties. nih.govsemanticscholar.org Piperazine derivatives, in particular, have been widely studied for their diverse biological effects on the nervous system. silae.itresearchgate.net

Neurotransmitter System Modulation (e.g., Dopamine (B1211576), Serotonin)

A significant aspect of the CNS activity of this compound and its analogues is their ability to interact with key neurotransmitter systems, primarily the dopaminergic and serotonergic systems. nih.gov

Dopamine Receptor Modulation: Arylpiperazine derivatives have shown notable affinity for dopamine D2 and D3 receptors. nih.gov The D3 receptor is a target for treating conditions like substance use disorder and Parkinson's disease. researchgate.net Studies on N-phenylpiperazine analogues revealed compounds that bind to the D3 receptor with high affinity and selectivity over the D2 receptor. mdpi.com For example, a series of 4-thiophene-3-yl-benzamide N-phenylpiperazines exhibited D3 binding affinities (Kᵢ) in the range of 1.4–43 nM, with D3 vs. D2 selectivity ranging from 67 to 1831-fold. mdpi.com Another study designed multifunctional ligands by incorporating an 8-hydroxy quinoline (B57606) moiety into a piperazine-containing structure, resulting in compounds with high affinity for both D2 and D3 receptors. nih.gov For instance, compound 19a showed Kᵢ values of 15.9 nM for D2 and 0.81 nM for D3 receptors. nih.gov Research into chlorophenylpiperazine (B10847632) analogues also led to the discovery of a compound with preferentially increased affinity for the dopamine transporter (DAT), making it a highly selective DAT ligand. nih.gov

Serotonin (B10506) Receptor Modulation: The serotonin (5-HT) system is another critical target for piperazine-containing compounds. nih.gov These agents have been shown to interact with multiple 5-HT receptor subtypes, including 5-HT₁A, 5-HT₁B, and 5-HT₂A, which are implicated in neuropsychiatric disorders like anxiety and depression. silae.itnih.gov

5-HT₁A Receptors: Many arylpiperazine compounds show high affinity for this receptor subtype. semanticscholar.org Structural variations, such as the length of the spacer between the piperazine ring and a terminal fragment, can significantly influence this affinity. nih.gov For example, N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine fumarate (B1241708) was found to be a highly selective ligand for the 5-HT₁A receptor with a binding constant (Kᵢ) of 1.2 nM. semanticscholar.org

5-HT₁B Receptors: A potent ligand, 5-Methyl-8-(4-methyl-piperazin-1-yl)-4-oxo-4H-chromene-2-carboxylic acid (4-morpholin-4-yl-phenyl)-amide (AZ10419369), which incorporates the 4-morpholin-4-yl-phenyl moiety, was reported to have a high affinity for 5-HT₁B receptors with an inhibition constant (Kᵢ) of 0.8 nM. nih.gov

5-HT₂A Receptors: The affinity for this receptor is influenced by the nature of the aromatic system linked to the piperazine ring. nih.gov Compounds with a biphenyl (B1667301) system generally show higher affinity than those with a bipyridyl system. nih.gov Some 1,3,5-triazine (B166579) derivatives with a piperazine moiety displayed affinity for 5-HT₂A receptors in the submicromolar range (Kᵢ = 272-430 nM). researchgate.net

Table 2: Neurotransmitter Receptor Binding Affinities of Selected Piperazine and Morpholine Analogues

| Compound/Analogue Class | Receptor Target | Binding Affinity (Kᵢ) | Reference |

|---|---|---|---|

| AZ10419369 | 5-HT₁B | 0.8 nM | nih.gov |

| Adamantane derivative (8 ) | 5-HT₁A | 1.2 nM | semanticscholar.org |

| 4-Thiophene-3-yl-benzamide N-phenylpiperazines | Dopamine D3 | 1.4 - 43 nM | mdpi.com |

| 8-Hydroxy quinoline derivative (19a ) | Dopamine D2 | 15.9 nM | nih.gov |

| 8-Hydroxy quinoline derivative (19a ) | Dopamine D3 | 0.81 nM | nih.gov |

| Biphenyl arylpiperazine (9b ) | 5-HT₂A | High affinity (specific Kᵢ not stated) | nih.gov |

Modulatory Effects on Neurological Processes (Preclinical)

The interaction of piperazine-based compounds with neurotransmitter systems translates into observable modulatory effects on neurological processes in preclinical models. These studies provide foundational evidence for their potential therapeutic applications in various neurological and psychiatric disorders. silae.it

One area of significant findings is in models of anxiety. A piperazine derivative, 4-(1-phenyl-1H-pyrazol-4-ylmethyl)-piperazine-1-carboxylic acid ethyl ester (LQFM008), demonstrated anxiolytic-like activity in both the elevated plus-maze and light-dark box tests in mice. nih.gov This effect was found to be mediated through the serotonergic pathway, as it was blocked by a 5-HT₁A antagonist (NAN-190). nih.gov Similarly, another novel piperazine derivative, LQFM192, also showed anxiolytic-like activity that was mediated by both the serotonergic system and the benzodiazepine (B76468) site of the GABA-A receptor. nih.gov Furthermore, LQFM192 exhibited antidepressant-like activity in the forced swimming test, an effect modulated by the serotonergic system. nih.gov

In the context of neurodegenerative diseases, preclinical studies have shown the potential of dopamine receptor agonists. A multifunctional compound, (-)-19b , which acts as a potent D2/D3 agonist, was tested in the 6-hydroxydopamine (6-OHDA)-lesioned rat model of Parkinson's disease. nih.gov In this model, the compound was highly effective at inducing contralateral rotations, a standard measure of antiparkinsonian activity. The effect was observed at a low dose and was long-lasting, indicating potential for both symptomatic relief and neuroprotective therapy. nih.gov

Other CNS effects have also been explored. Research on multi-target ligands for schizophrenia, focusing on compounds with affinity for D₂, 5-HT₁A, and 5-HT₂A receptors, identified piperazine derivatives that reduce amphetamine-induced hyperactivity in mice, an experimental model predictive of antipsychotic activity. nih.gov Additionally, a series of N-(2-benzoyl-4-chlorophenyl)-2-(4-(substituted phenyl) piperazin-1-yl) acetamides were evaluated for anxiolytic and skeletal muscle relaxant activity, with one compound showing potent effects in both assays. eurekaselect.com

Preclinical Pharmacological Profiling in Vitro & in Vivo Mechanistic Studies of 4 4 Piperazin 1 Ylphenyl Morpholine and Advanced Analogues

In Vitro Biological Assay Systems for Mechanistic Elucidation

In vitro assays are fundamental in elucidating the mechanism of action of novel compounds. These systems allow for the controlled investigation of a compound's effects at the cellular and molecular level.

Cell-Based Assays (e.g., cytotoxicity assays, receptor occupancy)

Cell-based assays are crucial for determining the biological effects of a compound on living cells. These assays can range from assessing general cytotoxicity to measuring specific interactions with cellular targets like receptors.

Cytotoxicity Screening:

The cytotoxic potential of compounds structurally related to 4-(4-Piperazin-1-ylphenyl)morpholine has been evaluated against various cancer cell lines. For instance, a series of 2-(benzimidazol-2-yl)quinoxalines featuring piperazine (B1678402) and morpholine (B109124) moieties were tested for their cytotoxic activity. nih.gov While the direct analogue was not specified, a mixture of regioisomers of a related compound, 2-(benzimidazol-2-yl)-3-(4-fluorophenyl)-6(and 7)-(4-methylpiperazin-1-yl)quinoxalines, demonstrated a highly selective cytotoxic effect against human lung adenocarcinoma (A549 cell line). nih.govacs.org In another study, various arylpiperazine derivatives were synthesized and evaluated for their cytotoxic activity against human prostate cancer cell lines. mdpi.com These studies highlight that the phenylpiperazine and morpholine scaffolds are often incorporated into molecules designed for anticancer activity.

Receptor Occupancy and Binding:

Interactive Data Table: Cytotoxicity of Advanced Analogues

| Compound/Analogue | Cell Line | IC50 (µM) | Selectivity Index |

| mriBIQ 13da/14da¹ | A549 | Comparable to doxorubicin | 12 |

| Arylpiperazine Derivative 8² | DU145 | 8.25 | Marked selectivity |

| Arylpiperazine Derivative 9² | LNCaP | < 5 | - |

| Arylpiperazine Derivative 15² | LNCaP | 1.25 | - |

¹ A mixture of regioisomers of 2-(benzimidazol-2-yl)-3-(4-fluorophenyl)-6(and 7)-(4-methylpiperazin-1-yl)quinoxalines. nih.govacs.org ² Specific structures are detailed in the source publication. mdpi.com

Biochemical Assays (e.g., enzyme kinetics, binding assays)

Biochemical assays provide a more granular view of a compound's interaction with specific molecular targets, such as enzymes or receptors, in a cell-free system.

Enzyme Inhibition:

Derivatives containing piperazine and morpholine rings have been evaluated for their inhibitory activity against various enzymes. For instance, piperazine sulphonamide derivatives have demonstrated in vitro inhibitory activity against dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose metabolism. pensoft.net Another study on piperazine derivatives investigated their potential as α-amylase and α-glucosidase inhibitors, enzymes also related to glucose homeostasis. nih.gov These findings suggest a potential therapeutic application for such compounds in metabolic disorders.

Receptor Binding Affinity:

Binding assays are critical for determining the affinity of a compound for a specific receptor. Studies on N-phenylpiperazine analogues have shown high affinity for dopamine (B1211576) D3 receptors, with some compounds exhibiting significant selectivity over the D2 subtype. nih.gov The affinity is typically determined using radioligand binding assays, where the test compound competes with a radiolabeled ligand for binding to the receptor. For example, in one study, the inhibition constant (Ki) of various analogues at D2 and D3 dopamine receptors was evaluated using [3H]spiperone binding assays in HEK-293 cells expressing these receptors. nih.gov

In Vivo Mechanistic Studies in Animal Models

In vivo studies in animal models are essential to understand the physiological and pharmacological effects of a compound in a whole organism, providing insights that cannot be obtained from in vitro experiments alone.

Receptor Occupancy Studies in Animal Brains

Determining the extent to which a compound binds to its target receptor in the brain is crucial for understanding its potential therapeutic effects and for dose selection in further studies. The morpholine ring is often incorporated into molecules to enhance their ability to cross the blood-brain barrier (BBB), a critical property for CNS-active drugs. nih.gov While specific in vivo receptor occupancy data for this compound is not available, the general approach involves administering the compound to animals and subsequently measuring the displacement of a radiolabeled ligand from the target receptor in brain tissue ex vivo or using in vivo imaging techniques like positron emission tomography (PET).

Neurochemical Modulation (e.g., neurotransmitter release)

Compounds that bind to CNS receptors often modulate the release of neurotransmitters. Piperazine derivatives, in particular, are known to interact with various neurotransmitter systems. researchgate.net For example, some piperazine derivatives have been shown to modulate the serotonergic and GABAergic pathways in mice, suggesting anxiolytic-like and antidepressant-like activities. nih.govsci-hub.se The precise mechanisms often involve interactions with receptors that regulate neurotransmitter release, such as presynaptic autoreceptors.

Physiological Process Modulation (e.g., glucose homeostasis in models)

The potential for piperazine and morpholine derivatives to modulate physiological processes such as glucose homeostasis has been investigated in animal models. nih.gov For example, piperazine sulphonamide derivatives that showed in vitro DPP-4 inhibitory activity also demonstrated the ability to decrease serum glucose levels in in vivo oral glucose tolerance tests (OGTT) in rats. pensoft.net Similarly, other studies have reported the in vivo hypoglycemic activity of piperazine and morpholine derivatives in animal models of diabetes. mdpi.com These effects are often linked to the inhibition of enzymes like DPP-4 or α-glucosidase. nih.govresearchgate.net

Metabolic Transformations and in Vitro Adme Investigations of 4 4 Piperazin 1 Ylphenyl Morpholine and Analogues

Identification of Metabolic Pathways and Major Metabolites

The metabolism of 4-(4-piperazin-1-ylphenyl)morpholine and its analogues primarily involves Phase I and Phase II reactions, leading to the formation of more polar and readily excretable metabolites.

Phase I metabolism of compounds containing piperazine (B1678402) and morpholine (B109124) moieties typically involves oxidative reactions. For analogues of this compound, common Phase I metabolic pathways include:

Hydroxylation: This reaction can occur on the aromatic phenyl ring or on the aliphatic morpholine and piperazine rings. Aromatic hydroxylation is a common metabolic route for many phenyl-containing compounds.

N-dealkylation: The piperazine ring is susceptible to N-dealkylation, which involves the removal of a substituent attached to one of the nitrogen atoms. This is a well-established metabolic pathway for piperazine-containing drugs. For instance, in related piperazine derivatives, N-dealkylation is a primary metabolic route catalyzed by cytochrome P450 enzymes.

Oxidation: Oxidation can occur at various positions, including the nitrogen atoms of the piperazine and morpholine rings, leading to the formation of N-oxides.

For a series of piperazin-1-ylpyridazines, which share the piperazine moiety, the major metabolites identified were mono-hydroxylation products on the benzene (B151609) ring(s) and oxidation at one of the nitrogen atoms in the piperazine or pyridazine (B1198779) ring.

Following Phase I reactions, the introduced or exposed functional groups (such as hydroxyl groups) can undergo Phase II conjugation reactions. While specific data for this compound is limited, analogous compounds undergo reactions such as:

Glucuronidation: The hydroxylated metabolites can be conjugated with glucuronic acid.

Sulfation: Conjugation with a sulfonate group is another possible Phase II pathway for hydroxylated metabolites.

These conjugation reactions further increase the water solubility of the metabolites, facilitating their elimination from the body.

In Vitro Metabolic Stability Assessment (e.g., using liver microsomes, hepatocytes)

In vitro metabolic stability assays are essential for predicting the in vivo clearance of a compound. These assays typically utilize liver microsomes or hepatocytes, which contain the primary drug-metabolizing enzymes.

For analogues of this compound, metabolic stability has been a key area of investigation. For example, a series of piperazin-1-ylpyridazines were found to be rapidly metabolized in mouse and human liver microsomes, with half-lives as short as 2-3 minutes. However, structural modifications led to a significant improvement in metabolic stability.

The table below illustrates the metabolic stability of some hypothetical analogues in human liver microsomes (HLM).

| Compound | Structural Modification | HLM Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg) |

| Analog 1 | Unsubstituted Phenyl Ring | 5 | 138.6 |

| Analog 2 | Fluorine on Phenyl Ring | 25 | 27.7 |

| Analog 3 | Methyl on Piperazine Ring | 15 | 46.2 |

| Analog 4 | Pyridine instead of Phenyl | 8 | 86.6 |

This table is illustrative and based on general principles of drug metabolism; specific data for this compound analogues may vary.

Role of Specific Cytochrome P450 Enzymes (CYPs) and Other Enzymes in Metabolism

Cytochrome P450 (CYP) enzymes are a superfamily of heme-containing monooxygenases that play a crucial role in the Phase I metabolism of a vast array of xenobiotics, including drugs. The metabolism of piperazine-containing compounds is often mediated by specific CYP isozymes.

Studies on various piperazine derivatives have shown that CYP3A4 and CYP2D6 are frequently involved in their metabolism. CYP3A4, being the most abundant CYP enzyme in the human liver, is often a major contributor to the metabolism of many drugs. CYP2D6 is also known to metabolize compounds containing a basic nitrogen atom.

For 4-aminopiperidine (B84694) drugs, which share a similar structural feature, CYP3A4 was identified as a major isoform responsible for their metabolism.

Influence of Structural Modifications on Metabolic Stability

Medicinal chemistry efforts often focus on modifying the chemical structure of a lead compound to improve its metabolic stability. For compounds related to this compound, several strategies have been explored:

Introduction of Halogens: Adding fluorine atoms to the aromatic ring can block sites of metabolism (aromatic hydroxylation), thereby increasing metabolic stability. This is a common strategy in drug design known as "metabolic blocking."

Modification of the Piperazine Ring: Alterations to the piperazine moiety, such as the introduction of steric hindrance or electron-withdrawing groups, can influence its susceptibility to N-dealkylation. However, some modifications, like removing a nitrogen atom from the piperazine ring, did not improve metabolic stability in certain series.

Bioisosteric Replacement: Replacing the piperazine ring with other cyclic amines, such as aminopiperidines, has been shown to improve metabolic stability in some cases.

The following table summarizes the impact of certain structural modifications on the metabolic stability of hypothetical analogues.

| Structural Modification | Rationale | Expected Impact on Metabolic Stability |

| Fluorination of Phenyl Ring | Block potential sites of hydroxylation. | Increase |

| Methylation of Piperazine Nitrogen | Introduce steric hindrance to N-dealkylation. | May Increase or Decrease depending on position |

| Replacement of Phenyl with Pyridyl | Alter electronic properties and potential sites of metabolism. | Variable |

| Replacement of Piperazine with Piperidine (B6355638) | Change the susceptibility to N-dealkylation. | May Increase |

Q & A

What methodologies are recommended for synthesizing 4-(4-Piperazin-1-ylphenyl)morpholine with high purity?

Level: Basic

Answer:

Synthesis typically involves coupling reactions between piperazine and morpholine derivatives. For example:

- Step 1: React 4-bromophenylmorpholine with piperazine under alkaline conditions (e.g., K₂CO₃) in a polar aprotic solvent (DMF or DMSO) at 80–100°C for 12–24 hours .

- Step 2: Purify via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) to isolate the product.

- Step 3: Validate purity using HPLC (>98%) and characterize via -NMR (key peaks: δ 2.5–3.0 ppm for piperazine protons, δ 3.6–4.0 ppm for morpholine oxygens) .

How can crystallographic data discrepancies be resolved when determining the structure of this compound?

Level: Advanced

Answer:

Discrepancies often arise from twinning or poor data resolution. Mitigation strategies include:

- Data Collection: Use high-resolution synchrotron X-ray sources (λ = 0.7–1.0 Å) to improve signal-to-noise ratios .

- Refinement: Apply SHELXL with TWIN/BASF commands to model twinning and anisotropic displacement parameters .

- Validation: Cross-check with Hirshfeld surface analysis and PLATON’s ADDSYM to detect missed symmetry .

What insights into structural dynamics can high-pressure Raman spectroscopy provide for this compound?

Level: Advanced

Answer:

High-pressure studies (e.g., 0–3.5 GPa) reveal conformational changes:

- Phase Transitions: Monitor splitting/merging of vibrational modes (e.g., C-H stretching at 2980–3145 cm) to identify pressure-induced phase transitions .

- Hydrogen Bonding: Analyze shifts in morpholine C-O stretching (1175 cm) to infer changes in C-H···O interactions under pressure .

- Methodology: Use diamond anvil cells with ruby fluorescence for pressure calibration, and compare with DFT-calculated vibrational spectra .

How should researchers address contradictions in pharmacological activity data for derivatives of this compound?

Level: Advanced

Answer:

Contradictions may stem from assay variability or biological models. Solutions include:

- Dose Optimization: Conduct dose-response curves (e.g., 0.1–100 µM) in in vitro assays (e.g., receptor binding) to establish EC₅₀ values .

- Model Validation: Use multiple in vivo models (e.g., murine vs. canine) to confirm activity, as seen in LDN-193189 studies targeting hepcidin pathways .

- Data Triangulation: Cross-reference with structural analogs (e.g., 4-(4-hydroxyphenyl)piperazine derivatives) to identify structure-activity relationships .

What are the optimal reaction conditions for synthesizing brominated derivatives of this compound?

Level: Basic

Answer:

Bromination can be achieved via electrophilic substitution:

- Reagents: Use N-bromosuccinimide (NBS) in CHCl₃ at 0°C, with catalytic FeCl₃ .

- Workup: Quench with Na₂S₂O₃, extract with EtOAc, and recrystallize from ethanol/water (yield: 70–90%) .

- Characterization: Confirm via -NMR (C-Br peaks at δ 110–120 ppm) and elemental analysis (<0.3% deviation) .

How can NMR spectroscopy be optimized to validate the structural integrity of this compound?

Level: Basic

Answer:

- 1D -NMR: Use a 400 MHz spectrometer with DMSO-d₆. Key assignments:

- Piperazine protons: δ 2.6–3.1 ppm (multiplet).

- Morpholine protons: δ 3.6–3.8 ppm (singlet) .

- 2D NMR: Perform HSQC to correlate - signals and confirm connectivity.

- Quantitative Analysis: Integrate peaks to ensure stoichiometric ratios (e.g., 1:1 piperazine/morpholine ratio) .

What computational methods are suitable for predicting the binding affinity of this compound to biological targets?

Level: Advanced

Answer:

- Docking Studies: Use AutoDock Vina with receptor PDB files (e.g., 4FMQ for hepcidin targets) and optimize ligand protonation states with MarvinSketch .

- MD Simulations: Run 100 ns trajectories in GROMACS to assess stability of binding poses (RMSD < 2.0 Å) .

- QSAR Models: Train models with IC₅₀ data from analogs (e.g., 4-phenylpiperazine derivatives) to predict activity .

How do environmental factors (pH, temperature) affect the stability of this compound?

Level: Basic

Answer:

- pH Stability: Perform accelerated degradation studies (pH 1–13, 37°C). Stability is optimal at pH 7–8; acidic conditions protonate piperazine, reducing solubility .

- Thermal Stability: Use TGA/DSC to identify decomposition temperatures (>200°C). Store at –20°C under inert atmosphere for long-term stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.